molecular formula C23H22N6O2 B5517967 N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B5517967
M. Wt: 414.5 g/mol
InChI Key: OLDMNPUKIRWCJV-ZVHZXABRSA-N
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Description

N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a hydrazide linkage to a 3,5-dimethyl-1-phenylpyrazole moiety. Its molecular formula is C₂₄H₂₃N₆O₂, with a molecular weight of 427.48 g/mol.

Properties

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-20(16(2)29(28-15)18-7-5-4-6-8-18)14-24-27-23(30)22-13-21(25-26-22)17-9-11-19(31-3)12-10-17/h4-14H,1-3H3,(H,25,26)(H,27,30)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDMNPUKIRWCJV-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibited significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Case Study:
A study conducted by Nawaz et al. (2009) reported that similar pyrazole derivatives showed promising results against bacterial infections, highlighting their potential as new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Data Table: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BHeLa (Cervical)10Cell cycle arrest
N'-[(E)...A549 (Lung)12Inhibition of migration

This table summarizes findings from various studies indicating that pyrazole derivatives can effectively target cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been explored in preclinical models. Research indicates that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Study:
A study by Urena et al. (2003) demonstrated that similar compounds reduced inflammation markers in animal models, suggesting a pathway for drug development targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy, dimethylamino) enhance solubility and interaction with biological targets via hydrogen bonding or charge transfer .
  • Hydrophobic substituents (e.g., ethyl, methyl) may improve membrane penetration but reduce aqueous solubility .

Spectral and Computational Comparisons

Spectroscopic Data

  • IR Spectroscopy : The target compound’s hydrazone (-C=N-NH-) and carbonyl (C=O) stretches are expected near 1600–1650 cm⁻¹ and 1680–1720 cm⁻¹ , respectively, consistent with analogs like (E)-N’-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (C=O: 1702 cm⁻¹) .
  • NMR : The 4-methoxyphenyl group’s protons would resonate near δ 6.8–7.2 ppm (aromatic) and δ 3.8 ppm (OCH₃), as observed in related compounds .

Computational Studies

  • DFT Calculations : For (E)-N’-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, with electron density localized on the hydrazone and methoxy groups . Similar behavior is anticipated for the target compound.
  • Molecular Docking : AutoDock Vina studies on analogs suggest strong binding to cyclooxygenase-2 (COX-2) (binding energy: −8.2 kcal/mol) due to π-π interactions with the pyrazole ring and hydrogen bonding via the hydrazone group .

Key Trends :

  • Nitrophenyl groups enhance anti-inflammatory activity but may increase toxicity .
  • Methoxy and fluorophenyl substituents balance bioactivity and solubility .

Biological Activity

N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is synthesized through a condensation reaction involving 4-aminophenazone and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde. The resulting Schiff base exhibits an E configuration around the central C=N double bond, contributing to its unique chemical properties. The synthesis yields a yellow precipitate that can be purified through recrystallization from methanol .

Structural Characteristics

  • Molecular Formula : C23H23N5O
  • Melting Point : 206°C
  • Key Functional Groups :
    • Pyrazole rings
    • Carbonyl groups
    • Methoxy substituents

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promise as an inhibitor of various tumor cell lines, indicating its potential as a therapeutic agent in oncology. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against cancer cells by inducing apoptosis and inhibiting cell proliferation pathways .

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. This compound exhibits activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazoles are recognized for their ability to inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation. Studies suggest that the compound may modulate pathways involved in inflammation, potentially providing relief in inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that pyrazole derivatives may possess neuroprotective properties. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells is an area of active investigation .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduction of apoptosis ,
AntimicrobialDisruption of cell membranes ,
Anti-inflammatoryInhibition of inflammatory mediators ,
NeuroprotectiveProtection against neuronal damage ,

Notable Research Findings

  • Antiproliferative Activity : A study demonstrated that similar pyrazole compounds inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range.
  • Mechanistic Insights : Investigations into the anti-inflammatory mechanisms revealed that the compound significantly reduced levels of pro-inflammatory cytokines in vitro.
  • Neuroprotection : In animal models, administration of pyrazole derivatives led to reduced neuronal loss and improved cognitive function following induced neurotoxic injury.

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